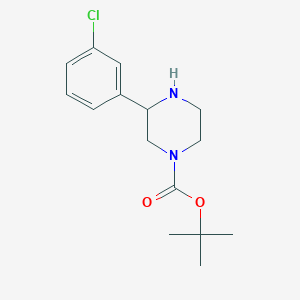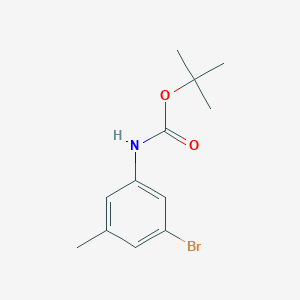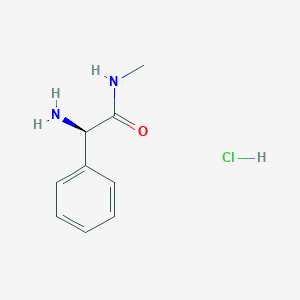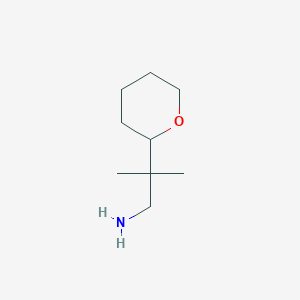
2-Methyl-2-(oxan-2-yl)propan-1-amine
Übersicht
Beschreibung
2-Methyl-2-(oxan-2-yl)propan-1-amine is a chemical compound with the CAS Number: 1384582-33-5 . It has a molecular weight of 193.72 . The IUPAC name for this compound is 2-methyl-2-tetrahydro-2H-pyran-2-yl-1-propanamine hydrochloride .
Molecular Structure Analysis
The InChI code for 2-Methyl-2-(oxan-2-yl)propan-1-amine is 1S/C9H19NO.ClH/c1-9(2,7-10)8-5-3-4-6-11-8;/h8H,3-7,10H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Pharmacological Characterization
2-Methyl-2-(oxan-2-yl)propan-1-amine has been studied for its pharmacological properties. One study explored its role as a κ-opioid receptor (KOR) antagonist, demonstrating potential in treating depression and addiction disorders. This compound showed high affinity for human, rat, and mouse KORs and selectivity for KORs in vivo. Its effectiveness in blocking KOR and μ-opioid receptors (MORs) agonist-induced analgesia and its antidepressant-like efficacy in mice suggest therapeutic potential (Grimwood et al., 2011).
X-Ray Structures and Computational Studies
Another study examined the structural characteristics of similar compounds, focusing on their characterization through various spectroscopic methods and X-ray crystallography. This research is crucial for understanding the molecular structure and potential applications of these compounds in various scientific domains (Nycz et al., 2011).
Metal Complexes with N2O2 Donor Ligand
Research into metal complexes containing N2O2 donor ligands, including 2-Methyl-2-(oxan-2-yl)propan-1-amine derivatives, has been conducted. These studies focus on the synthesis, characterization, and DNA cleavage studies of these complexes, contributing to the understanding of their potential biomedical applications (Sancheti et al., 2012).
Amine-Induced Rearrangements
Studies have also been done on the amine-induced rearrangements of compounds similar to 2-Methyl-2-(oxan-2-yl)propan-1-amine. These rearrangements provide insights into the synthesis of various chemical structures, expanding the scope of chemical synthesis and understanding of reaction mechanisms (Sanchez & Parcell, 1990).
Furan Synthesis and Pyrrole Derivatives
Another area of research explores the synthesis of furans and pyrroles using compounds related to 2-Methyl-2-(oxan-2-yl)propan-1-amine. This synthesis pathway has implications for the development of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science (Friedrich et al., 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methyl-2-(oxan-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,7-10)8-5-3-4-6-11-8/h8H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOJVMHRVYJJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(oxan-2-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1445537.png)
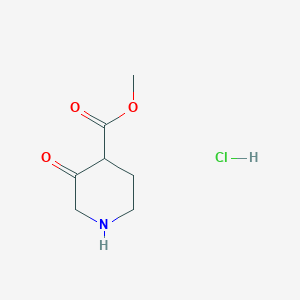
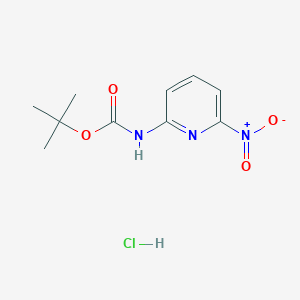
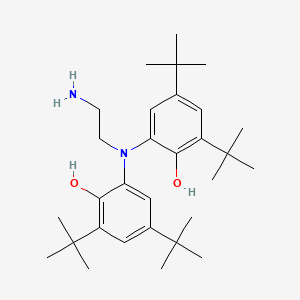
![[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid](/img/structure/B1445542.png)
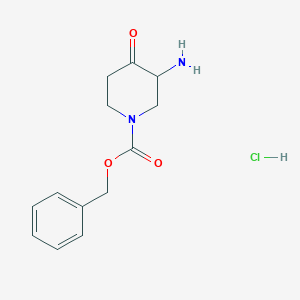

![6-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B1445545.png)

![2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1445549.png)
![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride](/img/structure/B1445552.png)
